![molecular formula C18H18N4O5S B2466318 N-(4-(2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thiazol-2-yl)-5-oxopyrrolidine-2-carboxamide CAS No. 1105682-46-9](/img/structure/B2466318.png)

N-(4-(2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thiazol-2-yl)-5-oxopyrrolidine-2-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

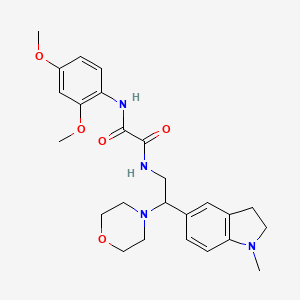

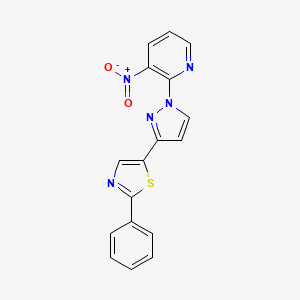

The compound appears to contain a benzo[d][1,3]dioxol-5-ylmethyl group, which is a common moiety in many bioactive molecules . It also contains a thiazol-2-yl group and a pyrrolidine-2-carboxamide group, both of which are found in various pharmaceutical compounds .

Molecular Structure Analysis

The molecular structure of this compound would likely be determined by techniques such as X-ray crystallography . The benzo[d][1,3]dioxol-5-ylmethyl group would likely contribute to the overall planarity of the molecule .Chemical Reactions Analysis

The chemical reactivity of this compound would likely be influenced by the electron-rich benzo[d][1,3]dioxol-5-ylmethyl group and the electron-deficient thiazol-2-yl group .Aplicaciones Científicas De Investigación

Antibacterial and Antifungal Properties

- A study by Palkar et al. (2017) synthesized novel analogs of pyrazol-5-one derivatives derived from 2-aminobenzothiazole nucleus, demonstrating promising antibacterial activity, particularly against Staphylococcus aureus and Bacillus subtilis, suggesting potential use in combating bacterial infections (Palkar et al., 2017).

- Research by Sapijanskaitė-Banevič et al. (2020) on substituted 1-(3-(1,3-thiazol-2-yl)phenyl)-5-oxopyrrolidines indicated significant antibacterial effects against various Gram-positive and Gram-negative bacteria, highlighting its potential in treating bacterial infections (Sapijanskaitė-Banevič et al., 2020).

Anticancer Activity

- A study by Ostapiuk et al. (2017) on the synthesis of new thiazole derivatives found that some compounds exhibited significant antitumor effects, indicating potential applications in cancer therapy (Ostapiuk et al., 2017).

Antiproliferative Properties

- Al-Soud et al. (2010) synthesized a series of compounds showing antiproliferative activity against a variety of human tumor-derived cell lines, suggesting its potential in developing new anticancer drugs (Al-Soud et al., 2010).

Pharmacokinetics and Drug Development

- Wang et al. (2011) focused on the pharmacokinetic characterization of analogs and their effect on breast tumor metastasis, providing insights into the development of compounds with favorable pharmacokinetic properties for potential therapeutic applications (Wang et al., 2011).

Mecanismo De Acción

Target of Action

Similar compounds have shown potent growth inhibition properties against human cancer cell lines such as hela, a549, and mcf-7 .

Mode of Action

It has been observed that similar compounds can induce apoptosis and cause both s-phase and g2/m-phase arrests in hela cell line . This suggests that the compound might interact with its targets to disrupt the normal cell cycle, leading to cell death.

Biochemical Pathways

The induction of apoptosis and cell cycle arrest suggest that it may affect pathways related to cell growth and division .

Result of Action

The compound has shown potent growth inhibition properties against human cancer cell lines . It has been observed to induce apoptosis and cause both S-phase and G2/M-phase arrests in HeLa cell line . This suggests that the compound could potentially be developed as an antitumor agent.

Propiedades

IUPAC Name |

N-[4-[2-(1,3-benzodioxol-5-ylmethylamino)-2-oxoethyl]-1,3-thiazol-2-yl]-5-oxopyrrolidine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N4O5S/c23-15-4-2-12(21-15)17(25)22-18-20-11(8-28-18)6-16(24)19-7-10-1-3-13-14(5-10)27-9-26-13/h1,3,5,8,12H,2,4,6-7,9H2,(H,19,24)(H,21,23)(H,20,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBMVVFMDHCHVKX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC1C(=O)NC2=NC(=CS2)CC(=O)NCC3=CC4=C(C=C3)OCO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N4O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-methyl-N-[6-methyl-2,4-bis(4-methylphenyl)-5-oxopyridazin-3-yl]propanamide](/img/structure/B2466236.png)

![4-chloro-3-methyl-N-(4-methylphenyl)-1-phenylpyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2466238.png)

![2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-(2-methoxyphenethyl)acetamide](/img/structure/B2466240.png)

![Ethyl 4-(4-ethylphenyl)-6-{[4-(3-methoxyphenyl)piperazin-1-yl]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2466244.png)

![2-Chloro-6-fluoro-N-(3-methyl-2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)benzamide](/img/structure/B2466246.png)

![ethyl 4-[(7-heptyl-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)methyl]piperazine-1-carboxylate](/img/structure/B2466248.png)

![5-Chloro-2-[(2-phenylethyl)amino]pyrimidine-4-carboxylic acid](/img/structure/B2466252.png)

![2-(benzylsulfanyl)-1-[2,4-dichloro-5-(2-methoxyethoxy)phenyl]-1H-imidazole](/img/structure/B2466254.png)